molecular formula C16H14N6O3 B2536368 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide CAS No. 2034325-02-3

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2536368
CAS No.: 2034325-02-3
M. Wt: 338.327
InChI Key: SHVIPJQYBVARKB-UHFFFAOYSA-N
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Description

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide” is a complex organic compound that contains several heterocyclic rings, including a triazolo[4,3-a]pyrazine ring and an indole ring . The compound also features functional groups such as a carboxamide group and a methoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The triazolo[4,3-a]pyrazine ring could potentially be synthesized through a cyclization reaction involving a diamine and a nitrite . The indole ring could be formed through a Fischer indole synthesis or a similar method .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolo[4,3-a]pyrazine ring and the indole ring are both aromatic, which means they are particularly stable and can participate in pi stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The carboxamide group could potentially be hydrolyzed to yield a carboxylic acid and an amine . The methoxy group could potentially undergo demethylation under acidic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Based on its structure, it is likely to be a solid at room temperature. It may have moderate solubility in polar solvents due to the presence of the carboxamide group and the hydroxy group .

Scientific Research Applications

Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Development

Heterocyclic N-oxide derivatives, including compounds related to N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide, are extensively utilized in organic synthesis, catalysis, and drug development. These compounds have shown remarkable versatility in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their biological significance is highlighted by their potential as anticancer, antibacterial, and anti-inflammatory agents. The heterocyclic N-oxide motif, found in compounds synthesized from indazole, indole, and similar structures, plays a crucial role in advancing chemistry and medicinal applications (Dongli Li et al., 2019).

Triazole-Containing Hybrids' Antibacterial Activity

The antibacterial activity of 1,2,3-triazole and 1,2,4-triazole-containing hybrids, which share a core structure with this compound, against Staphylococcus aureus, has been extensively reviewed. These compounds act as potent inhibitors of various bacterial enzymes and processes, showing promise as novel anti-S. aureus agents capable of addressing antibiotic resistance. The review emphasizes the significant potential of triazole hybrids in developing broad-spectrum antibacterial therapies, including against drug-resistant forms (Jie Li & Junwei Zhang, 2021).

Indazole Derivatives in Therapeutic Applications

Indazole derivatives, related to the chemical class of this compound, have been identified for their therapeutic potential in treating various diseases. A review of patents from 2013 to 2017 highlighted the pharmacological importance of indazole compounds, which have shown promising anticancer and anti-inflammatory activities. These derivatives also hold potential for treating disorders involving protein kinases and neurodegeneration, indicating the broad therapeutic applications of indazole-based compounds (Ireen Denya et al., 2018).

Pyrazinamide Resistance in Tuberculosis Treatment

Pyrazinamide (PZA), a key drug in tuberculosis (TB) treatment, demonstrates the importance of understanding drug resistance mechanisms for effective therapy. Although not directly related to this compound, the study of PZA resistance in Mycobacterium tuberculosis offers insights into the challenges of developing drugs against resistant bacterial strains. The review covers the molecular mechanisms of PZA's action and resistance, highlighting the critical role of novel compounds in overcoming drug resistance in TB treatment (M. Njire et al., 2016).

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, properties, and potential applications. It could be interesting to investigate its potential biological activity, given the known activities of other triazolo[4,3-a]pyrazine derivatives .

Properties

IUPAC Name

6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVIPJQYBVARKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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